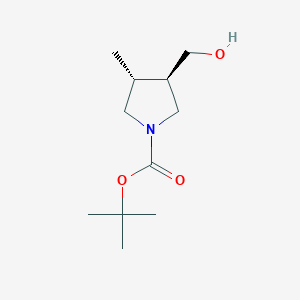
2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized through various methods and has been studied for its potential applications in various fields. In
作用机制
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor activities through the inhibition of certain enzymes and signaling pathways. It has also been suggested that the compound may modulate the activity of certain neurotransmitters in the brain, leading to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide exhibits anti-inflammatory and anti-tumor activities. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in treating neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the advantages of using 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide in lab experiments is its potential use in treating various diseases. Additionally, the compound has been synthesized through various methods, making it easily accessible for research purposes. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its potential use in clinical settings.
未来方向
There are several future directions for the study of 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide. One direction is to further investigate its potential use in treating various types of cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, the compound may also be studied for its potential use in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been studied for its potential applications in various fields. While its mechanism of action is not fully understood, studies have shown that it exhibits anti-inflammatory and anti-tumor activities, and may have potential use in treating neurological disorders. Further studies are needed to fully understand its biochemical and physiological effects and to develop more efficient synthesis methods.
合成方法
The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been reported in various scientific literature. One of the methods involves the reaction of 4-fluorobenzenethiol with 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylamine in the presence of acetic anhydride and triethylamine. The resulting product is purified through column chromatography to obtain the desired compound.
科学研究应用
2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and anti-tumor activities, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-1-3-14(4-2-13)25-12-16(24)21-7-9-23-10-8-22-17(23)15-11-19-5-6-20-15/h1-6,8,10-11H,7,9,12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXGWIQYZZVTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2380498.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2380501.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2380503.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380505.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2380507.png)


![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2380516.png)
![5-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2380520.png)